molecular formula C8H13NO2 B1348805 3-[(Dimethylamino)methylidene]pentane-2,4-dione CAS No. 18856-72-9

3-[(Dimethylamino)methylidene]pentane-2,4-dione

Cat. No.: B1348805
CAS No.: 18856-72-9
M. Wt: 155.19 g/mol
InChI Key: YRRNMPHVJUDOEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-[(Dimethylamino)methylidene]pentane-2,4-dione” is a chemical compound . It is also known as acetylacetone-dimethylamino derivative or dimethylaminoacetylacetone.


Molecular Structure Analysis

The molecule contains a total of 23 bonds. There are 10 non-H bonds, 3 multiple bonds, 3 rotatable bonds, 3 double bonds, 2 ketones (aliphatic), and 1 tertiary amine (aliphatic) .


Physical and Chemical Properties Analysis

“this compound” is a yellow to orange crystalline solid with a molecular formula of C8H15NO2. It has a molecular weight of 157.21 g/mol and a density of 1.056 g/cm³ at 25°C. The compound is soluble in most polar solvents, such as water, ethanol, and methanol.

Scientific Research Applications

Synthesis and Chemical Reactions

3-[(Dimethylamino)methylidene]pentane-2,4-dione and related compounds are key intermediates in the synthesis of various chemical structures. For example, reactions of pentane-2,4-dione with formaldehyde produce a range of condensation products, illustrating the reactivity of diketones in forming complex molecular structures (Kennedy & Mcmurry, 1969). Similarly, the unsymmetrical Schiff bases derived from 3,4-diaminopyridine and 3-ethoxyvinylidene-2,4-pentanedione have been synthesized, showing applications in creating complex molecules with potential for further chemical transformations (Opozda, Łasocha, & Włodarczyk-Gajda, 2006).

Catalysis and Polymerization

The compound has also been explored in catalysis and polymerization reactions. Tris(pentane-2,4-dionato)vanadium-catalyzed polymerization of acetylene derivatives demonstrates the potential of β-diketones in facilitating the formation of polymers with π-conjugated donor substituents, highlighting their role in material science and engineering (Rodríguez, Martín-Villamil, & Fonseca, 1997).

Corrosion Inhibition

Research has shown the effectiveness of ketene dithioacetal derivatives, such as 3-[bis(methylthio)methylene]pentane-2,4-dione, in inhibiting copper corrosion in nitric acid solutions. This application is significant in materials science, offering insights into protecting metals from corrosion through organic inhibitors (Fiala, Chibani, Darchen, Boulkamh, & Djebbar, 2007).

Crystal Structure Analysis

Studies on the crystal structure and conformation of derivatives such as 3-[bis(methylthio)methylene]-pentane-2,4-dione provide fundamental insights into molecular geometry, helping to elucidate the structure-activity relationships essential for chemical synthesis and design (Jarvis & Taylor, 1979).

Safety and Hazards

The compound is associated with the GHS07 pictogram. The hazard statements include H302, H312, and H332. Precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 .

Biochemical Analysis

Biochemical Properties

3-[(Dimethylamino)methylidene]pentane-2,4-dione plays a significant role in biochemical reactions due to its reactive methylene group and diketone structure. It interacts with several enzymes and proteins, including those involved in aldol condensation and Michael addition reactions. The compound’s dimethylamino group can influence the pharmacokinetic properties of molecules, making it a potential candidate for medicinal chemistry applications. The interactions between this compound and biomolecules are primarily based on its ability to form covalent bonds and participate in nucleophilic addition reactions .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with enzymes involved in metabolic pathways can lead to changes in the levels of metabolites and affect cellular homeostasis. Additionally, this compound may impact cell proliferation and apoptosis by modulating the activity of key regulatory proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through covalent bonding and nucleophilic addition. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. This interaction can result in alterations in gene expression and protein function, ultimately affecting cellular processes. The dimethylamino group of this compound plays a crucial role in its binding affinity and specificity towards target biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, this compound may degrade into smaller molecules, which can have different biochemical properties and effects on cellular function. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular processes, although its activity may diminish as it degrades .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects on cellular function and metabolism. At high doses, it can cause toxic or adverse effects, including oxidative stress, inflammation, and cell death. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. It is crucial to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing its toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to its synthesis and degradation. The compound interacts with enzymes such as aldolases and dehydrogenases, which facilitate its conversion into other metabolites. These interactions can affect metabolic flux and the levels of key metabolites, influencing cellular energy production and biosynthesis. The presence of the dimethylamino group can also impact the compound’s metabolism by altering its solubility and transport within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for binding proteins. These factors determine its accumulation and localization within cells, affecting its biochemical activity and cellular effects .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the cytoplasm, nucleus, or other organelles, where it exerts its biochemical effects. Its activity and function can be influenced by its localization, as different cellular compartments provide distinct microenvironments and interact with different sets of biomolecules .

Properties

IUPAC Name

3-(dimethylaminomethylidene)pentane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-6(10)8(7(2)11)5-9(3)4/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRRNMPHVJUDOEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CN(C)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50340746
Record name 3-[(Dimethylamino)methylidene]pentane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18856-72-9
Record name 3-[(Dimethylamino)methylidene]pentane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50340746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.